(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester
Description
"(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester" is a triazole-derived ester compound characterized by a cyano substituent at the 3-position of the [1,2,4]triazole ring and a tert-butyl ester group. Triazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in click chemistry reactions. However, specific data on this compound’s synthesis, physical properties (e.g., melting point, spectral data), and applications are notably absent in the provided evidence.
Properties
IUPAC Name |
tert-butyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)5-13-6-11-7(4-10)12-13/h6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNWIIKLLMJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester typically involves the reaction of 3-amino-1,2,4-triazole with suitable electrophiles. One common method includes the use of base-assisted synthesis where the NH group in the triazole reacts with active carbon compounds, followed by cyclization and dehydration processes . Another method involves the [3+2] cycloaddition reaction using aryl diazonium salts and isocyanides .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve multi-step synthetic routes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize "(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester," we compare it with analogous triazole and heterocyclic esters, focusing on structural features, synthesis, and properties.
Structural Analogues and Key Differences
Key Observations :
- Heterocycle Isomerism : The [1,2,4]triazole core in the target compound differs from [1,2,3]triazole analogues (e.g., and ) in nitrogen positioning, which affects electronic properties and reactivity.
- Ester Group : The tert-butyl ester in the target compound and offers steric protection and hydrolytic stability compared to ethyl esters (), which are more labile under basic conditions.
- Substituent Effects: The 3-cyano group in the target compound may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
Functional and Application Differences
- Pharmaceutical Potential: highlights a related triazole benzoic acid derivative used in dispersible tablets, emphasizing triazoles’ role in drug formulation. The tert-butyl ester in the target compound could similarly enhance bioavailability or stability in prodrug designs .
- Reactivity: The bromo-substituted imidazole ester () is tailored for Suzuki-Miyaura couplings, whereas the cyano group in the target compound might participate in nitrile-based transformations (e.g., hydrolysis to amides or carboxylic acids).
Research and Commercial Considerations
- Data Gaps: The absence of physicochemical and pharmacological data for "this compound" hinders comprehensive comparison. Its discontinued status () further complicates accessibility .
- Inference from Analogues: Properties may be extrapolated from structurally similar compounds. For example, tert-butyl esters generally improve lipophilicity and metabolic stability, while cyano groups can act as hydrogen-bond acceptors or metabolic blockers.
Biological Activity
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.16 g/mol
- CAS Number : 202003-10-9
- SMILES Notation : OC(=O)Cn1cnc(n1)C#N
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing cyanoacetic acid and hydrazine derivatives.
- Esterification : Reacting the resulting triazole with tert-butyl alcohol under acidic conditions.
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study indicated that derivatives of triazole showed cytotoxic effects against breast cancer cell lines (MCF-7), with IC values ranging from 0.19 to 5.13 µM, comparable to established anticancer agents like Prodigiosin .
The mechanism by which this compound exerts its biological effects includes:
- Induction of Apoptosis : Flow cytometry results indicated that the compound triggers apoptosis in cancer cells by increasing caspase activity and activating p53 pathways .
- Cell Cycle Arrest : The compound has been shown to halt cell proliferation at the G1 phase in MCF-7 cells, suggesting a mechanism for its anticancer efficacy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- A recent study found that triazole derivatives demonstrated antibacterial activity against various strains of bacteria such as Escherichia coli and Klebsiella pneumoniae, with notable inhibition zones in agar diffusion tests .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives had enhanced cytotoxicity compared to their precursors. For example, one derivative exhibited an IC value significantly lower than that of control drugs .
- Antimicrobial Efficacy : Triazole derivatives were tested for their antibacterial properties, showing effective inhibition against Gram-negative bacteria, which is crucial for developing new antibiotics .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer IC (µM) | Antibacterial Activity | Mechanism |
|---|---|---|---|
| This compound | 0.19 - 5.13 | Effective against E. coli and Klebsiella | Induces apoptosis |
| Prodigiosin | 1.93 - 2.84 | Not specified | Apoptosis induction |
| Other Triazole Derivatives | Varies; some < 0.5 | Effective | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester?
- Methodology : The compound is typically synthesized via N-alkylation of the triazole core. For example, reacting 3-cyano-1H-1,2,4-triazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Purification involves column chromatography or recrystallization to isolate the ester .
- Key Considerations : Monitor reaction progress via TLC and optimize equivalents of alkylating agents to minimize byproducts like di-alkylated species.
Q. How should researchers characterize this compound to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl ester (δ ~1.4 ppm for tert-butyl protons) and triazole/cyano groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Impurities : Hydrolysis products (e.g., free carboxylic acid), unreacted starting materials, or di-alkylated derivatives.
- Solutions : Use anhydrous solvents, control reaction pH, and employ LC-MS for impurity profiling. Reflux conditions may improve selectivity for mono-alkylation .
Q. How stable is the tert-butyl ester group under varying experimental conditions?
- Stability Tests :
- Thermal : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic : Incubate in buffers (pH 1–12) and monitor ester cleavage via HPLC. The tert-butyl ester is generally stable under neutral conditions but hydrolyzes under strong acids/bases .
Advanced Research Questions
Q. What strategies can optimize the synthesis for scalability while maintaining yield and purity?
- Continuous-Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions. For example, a two-step flow system for triazole formation followed by alkylation .
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification.
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Case Study : If a derivative shows inconsistent enzyme inhibition, verify:
- Purity : Use HPLC-MS to rule out interference from impurities.
- Stereochemistry : Chiral HPLC or X-ray crystallography to confirm configuration (critical for receptor binding).
- Assay Conditions : Test under varied pH, temperature, or co-solvent systems to identify confounding factors .
Q. What computational tools are effective in predicting the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Model reaction pathways (e.g., hydrolysis of the tert-butyl ester) to predict kinetics.
- Molecular Docking : Screen against target proteins (e.g., kinases) to rationalize structure-activity relationships (SAR) and guide analog design .
Q. How does the tert-butyl ester moiety influence prodrug design or metabolic stability?
- Role in Prodrugs : The ester acts as a protecting group, enhancing lipophilicity and cellular uptake. In vivo, esterases hydrolyze it to release the active carboxylic acid.
- Metabolic Studies : Use liver microsomes or hepatocyte assays to measure hydrolysis rates and identify metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
